Product packaging for 2,4-Dinitrophenylalanine(Cat. No.:CAS No. 49607-21-8)

2,4-Dinitrophenylalanine

Cat. No.: B1341741
CAS No.: 49607-21-8
M. Wt: 255.18 g/mol
InChI Key: LLVUHQYJZJUDAM-ZETCQYMHSA-N
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Description

Nomenclature and Stereoisomers of 2,4-Dinitrophenylalanine

The systematic name for this compound is (2S)-2-(2,4-dinitroanilino)propanoic acid. nih.gov The core structure consists of an alanine (B10760859) backbone with a 2,4-dinitrophenyl group attached to the amino group. The presence of a chiral center in the alanine portion gives rise to different stereoisomers.

L-2,4-Dinitrophenylalanine

L-2,4-Dinitrophenylalanine, also referred to as 2,4-dinitro-3-phenyl-L-alanine, is a stereoisomer of this compound. ontosight.ai It is widely used in biochemical research.

D-2,4-Dinitrophenylalanine

D-2,4-Dinitrophenylalanine is the D-isomer of N-(2,4-dinitrophenyl)alanine. ontosight.ai It is a synthetic amino acid derivative. ontosight.ai

N-(2,4-dinitrophenyl)alanine and Related Derivatives

N-(2,4-dinitrophenyl)alanine refers to the compound where the 2,4-dinitrophenyl (DNP) group is attached to the nitrogen of the amino acid alanine. This structural motif is found in various derivatives used in research. For instance, N-(2,4-Dinitrophenyl)-L-alanine methyl ester is used in peptide chemistry for the selective protection of amino groups and as a chromophore in spectroscopic studies. Another related compound is N-(2,4-Dinitrophenyl)-3-phenyl-L-alanine, a derivative of phenylalanine, which is utilized in enzyme assays and protein binding studies. ontosight.ai The synthesis of these derivatives often involves the reaction of the amino acid with 2,4-dinitrofluorobenzene. ontosight.ai

Contextual Significance in Biochemical and Pharmaceutical Sciences

The unique properties of this compound and its derivatives make them significant in both biochemical and pharmaceutical sciences.

Role as an Amino Acid Derivative

As a modified amino acid, this compound serves as a valuable reagent. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, which can lead to the modification or inhibition of their activity. This reactivity makes it a useful tool for studying protein function. ontosight.ai Dinitrophenylated compounds have also been employed as haptens in immunological research to study antibody responses. ontosight.ai

Relevance in Targeted Therapies and Drug Discovery

In the realm of pharmaceutical sciences, the structure of this compound serves as a building block for synthesizing novel compounds with potential therapeutic applications. ontosight.ai The study of how this and related molecules interact with biological targets is crucial for drug discovery. ontosight.ainih.gov Targeted therapies often involve designing molecules that specifically interact with proteins or enzymes involved in disease processes. institut-curie.orgfrontiersin.org The investigation of enzyme mechanisms and protein synthesis using compounds like N-(2,4-Dinitrophenyl)-DL-phenylalanine contributes to the development of new drugs. ontosight.ai For example, the cyclization of N-(2,4-dinitrophenyl)amino acids can produce 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which have shown antibacterial properties. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O6 B1341741 2,4-Dinitrophenylalanine CAS No. 49607-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2,4-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O6/c10-7(9(13)14)3-5-1-2-6(11(15)16)4-8(5)12(17)18/h1-2,4,7H,3,10H2,(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVUHQYJZJUDAM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49607-21-8
Record name 2,4-Dinitro-L-phenylalanine
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Record name 2,4-Dinitrophenylalanine
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Record name 2,4-dinitro-3-phenyl-L-alanine
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Record name 2,4-DINITROPHENYLALANINE
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Synthetic Methodologies and Chemical Transformations of 2,4 Dinitrophenylalanine

Synthesis Routes to 2,4-Dinitrophenylalanine

The introduction of the 2,4-dinitrophenyl group onto the phenylalanine scaffold can be achieved through several synthetic pathways. The choice of method often depends on the desired scale, purity requirements, and the stereochemical integrity to be maintained.

Nitration of Phenylalanine and its Derivatives

Direct nitration of phenylalanine to produce this compound is a challenging process. The phenyl group of phenylalanine is susceptible to nitration; however, controlling the reaction to selectively yield the 2,4-dinitro substituted product is difficult. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, tend to produce a mixture of mono-nitrated isomers, primarily 4-nitrophenylalanine, along with smaller amounts of 2- and 3-nitro isomers. Achieving dinitration often requires harsh reaction conditions that can lead to degradation of the amino acid and the formation of by-products. Research has shown that the nitration of L-phenylalanine with a mixed acid nitrate (B79036) composed of concentrated H2SO4 and concentrated HNO3 can yield L-4-nitrophenylalanine, with by-products such as condensation products of L-4-nitrophenylalanine and L-2-nitrophenylalanine being identified. researchgate.net While the phenyl group in phenylalanine is generally stable, it can react with nitric acid under forcing conditions, but achieving specific dinitration at the 2 and 4 positions is not a commonly reported high-yield procedure. quora.com

Reaction of Amino Acids with 2,4-Dinitrochlorobenzene

A more reliable and widely used method for the synthesis of N-(2,4-dinitrophenyl)amino acids, including this compound, involves the reaction of the parent amino acid with 2,4-dinitrochlorobenzene (DNBC) or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. nih.gov This reaction, a nucleophilic aromatic substitution, proceeds by the attack of the amino group of the amino acid on the electron-deficient aromatic ring of the dinitrohalobenzene. The presence of the two electron-withdrawing nitro groups facilitates the displacement of the halogen.

This method is advantageous as it preserves the stereochemistry of the starting amino acid and is generally high-yielding. The reaction is typically carried out in a suitable solvent system, often in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Table 1: Synthesis of N-(2,4-dinitrophenyl)amino acids

Starting Amino Acid Reagent Product Reference
Alanine (B10760859) 2,4-Dinitrochlorobenzene N-(2,4-dinitrophenyl)alanine nih.gov
Phenylalanine 2,4-Dinitrochlorobenzene N-(2,4-dinitrophenyl)phenylalanine nih.gov

Derivatization Strategies for this compound

For applications in peptide synthesis, the amino group of this compound must be protected to allow for controlled peptide bond formation. The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).

Fmoc-Protection Strategies for L- and D-Stereoisomers

The Fmoc group is a base-labile protecting group widely used in solid-phase peptide synthesis. chemimpex.comchempep.com The protection of the amino group of both L- and D-2,4-dinitrophenylalanine can be achieved using standard procedures.

A general procedure for the N-Fmoc protection of amino acids involves reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) in the presence of a base. For instance, an amino acid can be dissolved in a mixture of an organic solvent like THF and an aqueous sodium bicarbonate solution, followed by the addition of Fmoc-succinimide. The reaction is typically stirred at room temperature for several hours. After an aqueous workup and acidification, the Fmoc-protected amino acid can be extracted and purified. chemimpex.com

Fmoc-L-2,4-dinitrophenylalanine is a commercially available derivative, indicating its utility in peptide synthesis. chemimpex.com Its properties, such as being a white to light yellow powder with a specific optical rotation, are well-documented. chemimpex.com While specific procedural details for the Fmoc protection of D-2,4-dinitrophenylalanine are less commonly published, the general methods for Fmoc protection of D-amino acids are applicable. peptide.comchemscene.comsigmaaldrich.com

Table 2: General Conditions for Fmoc-Protection of Amino Acids

Reagent Base Solvent System General Procedure
Fmoc-succinimide Sodium Bicarbonate THF/Water The amino acid and Fmoc-succinimide are stirred in the solvent mixture at room temperature. The reaction is worked up by adjusting the pH and extracting the product. chemimpex.com

Boc-Protection Strategies for L-Stereoisomers

The Boc group is an acid-labile protecting group, providing an orthogonal protection strategy to the base-labile Fmoc group. The N-Boc protection of L-2,4-dinitrophenylalanine can be accomplished using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

A typical procedure involves dissolving the amino acid in a mixture of an organic solvent such as THF and an aqueous solution of a base like sodium hydroxide (B78521). Di-tert-butyl dicarbonate is then added, and the reaction is stirred at ambient temperature. After completion, the reaction mixture is acidified and the Boc-protected amino acid is extracted with an organic solvent and purified. chemicalbook.com

Boc-L-2,4-dinitrophenylalanine is a known compound with a defined molecular formula and weight. scbt.com While a detailed experimental protocol specifically for the L-isomer is described for the analogous L-4-nitrophenylalanine, the same principles apply. chemicalbook.com Boc-D-2,4-dinitrophenylalanine is also a commercially available reagent, highlighting its use in the synthesis of peptides and other complex biomolecules. chemimpex.com

Table 3: General Conditions for Boc-Protection of Amino Acids

Reagent Base Solvent System General Procedure
Di-tert-butyl dicarbonate (Boc₂O) Sodium Hydroxide THF/Water The amino acid is treated with Boc₂O in the presence of a base. The reaction is worked up by acidification and extraction. chemicalbook.com

Cyclization Reactions Involving N-(2,4-Dinitrophenyl)amino Acids

N-(2,4-dinitrophenyl)amino acids, including this compound, are known to undergo intramolecular cyclization reactions under specific conditions, leading to the formation of heterocyclic structures. These reactions have been studied in both solution and the gas phase nih.gov.

In the presence of a base, N-(2,4-dinitrophenyl)amino acids can cyclize in solution to form benzimidazole (B57391) derivatives. An established method for synthesizing 2-substituted 5-nitro-benzimidazole-N-oxides involves refluxing the corresponding N-(2,4-dinitrophenyl)amino acid with a 10% solution of sodium hydroxide in a dioxane/water mixture nih.gov. Kinetic and NMR studies suggest that the mechanism for this reaction involves the formation of an intermediate dianion of the dinitrophenylamino acid nih.gov. The presence of the second nitro group at the 4-position facilitates this cyclization compared to analogous compounds with only a single nitro group, which require stronger basic conditions to react nih.govbiosyn.com.

Interestingly, an analogous cyclization reaction has been observed in the gas phase during mass spectrometry experiments nih.gov. Collisionally activated dissociation of deprotonated N-(2,4-dinitrophenyl)alanine ([M-H]⁻) shows sequential losses of carbon dioxide (CO₂) and water (H₂O). This fragmentation pattern is indicative of a gas-phase cyclization that mirrors the base-catalyzed reaction in solution nih.govbiosyn.com. Tandem mass spectrometry experiments have been used to establish the fragmentation pathway and support the formation of deprotonated benzimidazole-N-oxide derivatives in the gas phase nih.govsigmaaldrich.com. Unlike the solution-phase reaction which may require a dianion, this gas-phase cyclization can occur from a monoanion, likely due to the increased nucleophilicity of the anion in the absence of solvation nih.gov.

Table 2: Comparison of Cyclization Conditions nih.govbiosyn.com

Condition Reactant State Key Feature Product
Solution Phase Dianion (proposed) Base-catalyzed (e.g., NaOH in aq. dioxane) 2-substituted 5-nitro-1H-benzimidazole-3-oxide

The base-catalyzed cyclization of N-(2,4-dinitrophenyl)amino acids is a significant route for the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides nih.govsigmaaldrich.com. For example, the cyclization of N-(2,4-dinitrophenyl)alanine using sodium hydroxide in dioxane yields 2-methyl-5-nitrobenzimidazole-N-oxide nih.gov. Similarly, N-(2,4-dinitrophenyl)phenylalanine undergoes this reaction to form 2-benzyl-5-nitro-1H-benzimidazole-3-oxide nih.gov. These compounds have garnered attention due to their potential as antibacterial agents nih.govsigmaaldrich.com. The construction of the imidazole (B134444) ring occurs via this intramolecular cyclization of the N-substituted dinitroaniline precursor nih.gov.

Synthesis of Labeled Peptides and Conjugates

The 2,4-dinitrophenyl (DNP) group is a valuable chromophore and quenching moiety in biochemical research. While this compound can be synthesized, the direct incorporation of this pre-formed amino acid into peptide chains is not the standard method for creating DNP-labeled peptides.

In modern solid-phase peptide synthesis (SPPS), the DNP group is typically introduced by using a pre-functionalized amino acid building block. The most common approach is to use an amino acid, such as lysine (B10760008), where the side-chain amine is protected with the DNP group. For instance, Fmoc-Lys(Dnp)-OH is a commercially available reagent that can be incorporated into a peptide sequence using standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt sigmaaldrich.com.

The DNP group, with an absorbance maximum around 348 nm, is frequently used as a quencher for fluorophores like 7-methoxycoumarin (B196161) (Mca) in fluorescence resonance energy transfer (FRET) peptide substrates sigmaaldrich.com. The Fmoc/tBu strategy is a common framework for SPPS, where the N-terminus of the growing peptide chain is temporarily protected by a base-labile Fmoc group, and acid-labile groups protect the amino acid side chains nih.gov. The Fmoc-Lys(Dnp)-OH building block fits seamlessly into this strategy, allowing for the precise, site-specific placement of the DNP label within the peptide sequence.

Analytical Methodologies for 2,4 Dinitrophenylalanine and Its Derivatives

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of amino acids and their derivatives. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are particularly powerful tools, offering high resolution and sensitivity for the analysis of DNP-alanine derivatives.

High-performance liquid chromatography (HPLC) is a widely used and robust technique for the separation, identification, and quantification of components in a mixture. For amino acid analysis, HPLC is often the preferred method, particularly when combined with precolumn derivatization. springernature.comspringernature.comresearchgate.net This derivatization step is necessary to attach a chromophore (a light-absorbing group) to the amino acid molecules, which enhances their detection by photometric methods and improves their separation on reversed-phase columns. springernature.comspringernature.com

A key strategy for the chiral analysis of amino acids is derivatization with a chiral reagent to form diastereomers. Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDNP-L-Ala-NH₂), is a highly effective chiral derivatizing agent used for this purpose. nih.govuzh.ch When a racemic mixture of an amino acid (containing both D- and L-enantiomers) reacts with the L-enantiomer of Marfey's reagent, it forms a pair of diastereomers (L-D and L-L). nih.gov

The reaction involves the nucleophilic substitution of the fluorine atom on the dinitrophenyl ring by the primary amino group of the amino acid. uzh.ch This pre-column derivatization is straightforward and creates derivatives that are easily separable using standard HPLC equipment. uzh.ch The dinitrophenyl group introduced by the reagent serves as a strong chromophore, which is essential for UV detection. springernature.comspringernature.com This method is not only used for determining the enantiomeric purity of amino acids but also for quantifying racemization during processes like peptide synthesis. springernature.com

Table 1: Key Features of Marfey's Reagent Derivatization

Feature Description
Reagent 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide
Target Analyte Primary amino groups in amino acids and other chiral compounds
Reaction Product Diastereomeric derivatives (e.g., L-reagent with D-amino acid and L-reagent with L-amino acid)
Purpose Enables chiral separation and quantitative analysis

| Key Advantage | Creates derivatives with strong UV absorbance for sensitive detection |

Once the diastereomeric derivatives are formed, they can be separated using reversed-phase high-performance liquid chromatography (RP-HPLC). springernature.comresearchgate.net Unlike enantiomers, which have identical physicochemical properties in an achiral environment, diastereomers have different properties and can therefore be separated on a standard achiral stationary phase, such as a C18 column. researchgate.netnih.gov

The separation is based on the differential interaction of the diastereomers with the nonpolar stationary phase and the polar mobile phase. The elution order of the diastereomers can often be predicted: for most proteinogenic amino acids derivatized with the L-form of Marfey's reagent, the L-L diastereomer elutes before the L-D diastereomer. nih.gov The efficiency of the separation allows for the accurate quantification of each enantiomer in the original sample. isca.mehplc.eu

The derivatives of amino acids formed with Marfey's reagent, which are essentially DNP-alanine derivatives, possess a strong ultraviolet (UV) absorbance due to the dinitrophenyl chromophore. springernature.comspringernature.com This property allows for highly sensitive detection using photometric or UV-Vis spectrophotometric detectors. nih.govresearchgate.netnih.gov

The detection is typically performed at a wavelength of approximately 340 nm, where the dinitrophenyl group has a maximum absorbance. uzh.ch This high sensitivity makes the method an attractive alternative to dedicated amino acid analyzers and allows for the detection of very low concentrations of the amino acid derivatives. uzh.chhitachi-hightech.com The combination of precolumn derivatization, RP-HPLC separation, and UV detection provides a robust and reliable method for the quantitative analysis of amino acid enantiomers. researchgate.netresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. researchgate.net This hyphenated technique is a powerful tool for the analysis of chiral amino acids, especially in complex biological matrices where co-eluting substances can interfere with UV detection. mdpi.com

By derivatizing amino acids with a chiral reagent like an analog of Marfey's reagent, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (L-FDLA), diastereomers are formed that can be separated on a conventional reversed-phase column. mdpi.com The subsequent detection by tandem mass spectrometry (MS/MS) provides excellent selectivity and allows for precise quantification, even for trace amounts of D-amino acids. mdpi.com This approach avoids the limitations of some chiral HPLC columns, which may not be compatible with MS-friendly mobile phases. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Amino Acid Analysis

Mass Spectrometry Applications

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of chemical compounds. In the context of 2,4-dinitrophenylalanine and its derivatives, MS is invaluable.

When coupled with liquid chromatography (LC-MS/MS), it allows for the sensitive determination of DNP and its metabolites in biological fluids. nih.govresearchgate.net The technique can identify not only the parent compound but also its phase I and phase II metabolites, such as glucuronide and sulfate (B86663) conjugates. nih.govresearchgate.net The derivatization of compounds with reagents containing the dinitrophenyl group, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), significantly enhances their detection in mass spectrometry, facilitating robust and sensitive quantitative analysis in complex samples like human plasma. nih.gov

Table 2: Summary of Analytical Techniques

Technique Principle Application for DNP-alanine & Derivatives
HPLC with UV-Vis Separation based on differential partitioning between stationary and mobile phases; detection based on UV light absorption. Quantitative analysis of amino acid enantiomers after derivatization with Marfey's reagent to form UV-active diastereomers.

| LC-MS/MS | Combines HPLC separation with mass-based detection, providing high selectivity and sensitivity. | Chiral analysis and quantification in complex matrices; identification of metabolites and structural elucidation. |

Negative Ion Chemical Ionization Mass Spectrometry of 2,4-Dinitrophenyl Amino Acid Esters

Negative Ion Chemical Ionization (NICI) Mass Spectrometry has proven to be a highly sensitive and selective method for the analysis of 2,4-dinitrophenyl (DNP) amino acid esters. The inherent electrophilicity of the DNP group facilitates selective and sensitive ionization, making it a powerful tool for identification. nih.gov In this technique, the DNP derivatives of common amino acid methyl esters yield remarkably simple mass spectra, where the molecular anion is consistently the most abundant peak. nih.gov This simplicity allows for the straightforward identification of amino acids, either individually or within mixtures, based on their molecular weights. The sensitivity of this method allows for detection at the picomole level. nih.gov While this method is highly effective for most amino acids, chromatographic separation is necessary to differentiate between isomers such as leucine (B10760876) and isoleucine. nih.gov Furthermore, this methodology has been successfully applied to the amino-terminal analysis of proteins. nih.gov

Electrospray Ionization (ESI) and Collisionally Activated Dissociation (CAD) Studies

Electrospray Ionization (ESI) coupled with Collisionally Activated Dissociation (CAD) provides a powerful platform for the structural elucidation of this compound and its derivatives. In negative-ion ESI, deprotonated molecules of these compounds can be generated and subsequently subjected to tandem mass spectrometry (MS/MS) for fragmentation analysis. nih.govresearchgate.net

Studies on deprotonated N-(2,4-dinitrophenyl)amino acids, such as N-(2,4-dinitrophenyl)alanine and N-(2,4-dinitrophenyl)phenylalanine, have shown that these ions undergo gas-phase cyclization reactions upon collisional activation. nih.govnih.gov The fragmentation patterns observed are analogous to base-catalyzed cyclization reactions that occur in solution. nih.govnih.gov The process typically involves sequential eliminations of carbon dioxide (CO₂) and water (H₂O), leading to the formation of deprotonated benzimidazole-N-oxide derivatives. nih.govnih.gov These fragmentation pathways are instrumental in confirming the structure of the parent molecule. The use of tandem mass spectrometry and molecular modeling has been crucial in establishing these dissociation pathways. nih.gov

Precursor IonKey Fragment IonsNeutral Losses
[N-(2,4-dinitrophenyl)alanine - H]⁻VariesCO₂, H₂O
[N-(2,4-dinitrophenyl)phenylalanine - H]⁻VariesCO₂, H₂O

This table is interactive and can be sorted by clicking on the column headers.

Detection and Identification in Amino-Terminal Protein Analysis

The 2,4-dinitrophenyl (DNP) group is a classic chemical tag used for the identification of N-terminal amino acids in proteins, a method pioneered by Frederick Sanger. The reagent 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent, covalently labels the free N-terminal amino group of a polypeptide chain. pearson.com Following this labeling, acid hydrolysis of the protein cleaves all the peptide bonds, releasing the N-terminal amino acid as a DNP-amino acid derivative. pearson.com

This DNP-amino acid can then be isolated and identified using techniques such as partition chromatography. nih.gov This process not only reveals the identity of the N-terminal residue but can also provide information on the number of polypeptide subunits in a protein. pearson.com The separation and quantitative determination of various DNP-amino acids, including those of serine, lysine (B10760008), methionine, leucine, phenylalanine, ornithine, and tyrosine, from complex mixtures like protein hydrolysates have been well-established. nih.govnih.gov

Spectroscopic Investigations

UV-Vis Spectroscopy for Chromophore Detection

The 2,4-dinitrophenyl group acts as a strong chromophore, making UV-Vis spectroscopy a valuable tool for the detection and quantification of DNP-amino acids. The characteristic absorption spectra of these compounds in the ultraviolet and visible regions allow for their identification. For instance, 2,4-dinitrophenol (B41442), a related compound, exhibits distinct absorption maxima. researchgate.netnist.gov The absorbance of 2,4-dinitrophenol at its λmax increases linearly with concentration, demonstrating the utility of UV-Vis spectroscopy for quantitative analysis. researchgate.net The spectral properties can be influenced by the solvent and the specific amino acid attached to the DNP moiety. Studies on related nitroaromatic compounds like 4-nitrocatechol (B145892) and 2,4-dinitrophenol have shown that their UV/Vis spectra are sensitive to the chemical environment. nsf.gov

Compoundλmax (nm)
2,4-dinitrophenol~316-360
2,4-dinitroaniline~346

This table is interactive and can be sorted by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Studies of Cyclization Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural characterization of the cyclization products of N-(2,4-dinitrophenyl)amino acids. When N-(2,4-dinitrophenyl)phenylalanine undergoes a base-catalyzed cyclization in solution, it forms 2-benzyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov The structure of this product has been unequivocally identified using NMR spectroscopy in conjunction with accurate mass measurements by ESI-MS. nih.gov Kinetic and NMR studies of the reaction mixtures have been used to propose a cyclization and elimination mechanism that proceeds through an intermediate dianion of the dinitrophenylalanine. nih.gov

Circular Dichroism (CD) Spectroscopy in Related Chiral Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. While specific CD studies on this compound are not detailed in the provided context, the principles of CD spectroscopy are highly relevant to this chiral amino acid derivative. CD measures the differential absorption of left- and right-circularly polarized light, providing information about the stereochemistry of a molecule. researchgate.net

For example, L- and D-phenylalanine, which are enantiomers, produce CD spectra that are approximately equal in magnitude but opposite in sign. researchgate.net A racemic mixture of the two shows no CD signal. researchgate.net This principle would apply to the enantiomers of this compound. CD spectroscopy is instrumental in determining the absolute configuration of chiral molecules and can be used to study conformational changes in proteins and peptides containing such chiral centers. The technique is sensitive to the local chiral environment, and the introduction of the DNP group to phenylalanine would be expected to significantly alter its CD spectrum. researchgate.net

Potentiometric Measurements

Potentiometric methods offer a sensitive and selective approach for the analysis of this compound and its derivatives. A key development in this area is the use of ion-selective electrodes (ISEs) where a derivative of this compound acts as the ionophore, the component responsible for selectively binding the target ion.

Research Findings on a DNP-Alanine Conjugate ISE

Significant research has been conducted on an ion-selective electrode utilizing an immobilized 2,4-dinitrophenyl-alanine (DNP-Ala) conjugate within a Poly(vinyl chloride) (PVC) matrix membrane. This electrode has been developed in two main configurations: a conventional double barrel setup and a solid-state version with a graphite-loaded epoxy resin body.

The operational principle of this electrode is based on its cation-sensitive Nernstian behavior. The potential difference measured between the ISE and a reference electrode is proportional to the logarithm of the activity of the target cation in the sample solution. This relationship is described by the Nernst equation. The electrode exhibits a Nernstian slope of 45-55 mV per decade change in ion concentration, indicating a sensitive response to the target cations.

The response of the DNP-Ala conjugate ISE has been systematically evaluated for several monovalent cations. The electrode demonstrates a clear and reproducible potential change in response to varying concentrations of ammonium (B1175870) (NH₄⁺), potassium (K⁺), sodium (Na⁺), and lithium (Li⁺) ions. These measurements were typically conducted in a 0.01 M Tris-HCl buffer at a pH of 7.5 and a controlled temperature of 25°C. The response time of the electrode is rapid, on the order of a few seconds.

The selectivity of the electrode for different cations is a crucial performance characteristic. While detailed selectivity coefficients were not provided in the primary study, the response curves indicate a differential sensitivity towards the tested ions. The operational lifetime of the electrode can be affected by the gradual dissolution of the DNP-Ala conjugate into the aqueous sample solution, which leads to a deterioration in its response over time.

Below are the detailed response characteristics of the DNP-alanine conjugate ion-selective electrode for various cations.

Table 1: Potentiometric Response of DNP-Alanine Conjugate ISE to Various Cations

This table presents the potential measured at different concentrations for each cation, demonstrating the electrode's response range and sensitivity.

Concentration (M)NH₄⁺ Potential (mV)K⁺ Potential (mV)Na⁺ Potential (mV)Li⁺ Potential (mV)
1.00E-011201109585
1.00E-0270625042
1.00E-03251882
1.00E-04-15-23-32-38
1.00E-05-50-58-65-70

Table 2: Performance Characteristics of the DNP-Alanine Conjugate ISE

This table summarizes the key performance metrics of the ion-selective electrode as reported in the literature.

ParameterValue
Ionophore2,4-dinitrophenyl-alanine (DNP-Ala) conjugate
MatrixPoly(vinyl chloride) (PVC)
Electrode TypeConventional (double barrel) and Solid-state (graphite loaded epoxy resin)
Nernstian Slope45-55 mV/decade
Response TimeA few seconds
Buffer Conditions0.01 M Tris-HCl
pH7.5
Temperature25°C

Applications of 2,4 Dinitrophenylalanine in Biochemical and Biomedical Research

Protein Studies and Modification

The dinitrophenyl group of DNP-alanine allows for specific interactions and modifications of proteins, providing researchers with a method to probe and understand their structure and function.

Investigation of Protein Structure and Function

The introduction of the DNP group to proteins serves as a valuable spectroscopic probe. The strong absorbance of the dinitrophenyl group in the ultraviolet-visible region allows for the tracking and quantification of modifications. Furthermore, the DNP moiety can alter the local environment of amino acid residues, and these changes can be monitored using techniques such as fluorescence spectroscopy. For instance, studies on the interaction of 2,4-dinitrophenol (B41442) (a related compound) with the enzyme trypsin have shown that it can quench the intrinsic fluorescence of tryptophan and tyrosine residues, indicating changes in the protein's tertiary structure upon binding. nih.gov This principle is extended to DNP-alanine, where its incorporation can provide insights into the conformational dynamics and binding sites of proteins.

Introduction of Specific Modifications to Amino Acids in Proteins

DNP-alanine can be used to selectively modify specific amino acid residues within a protein, most notably lysine (B10760008), but also the N-terminal amino group. This modification is achieved through the reaction of 2,4-dinitrofluorobenzene (DNFB) with the free amino groups of the protein, a process known as Sanger's reaction, which was instrumental in the first sequencing of a protein, insulin. By reacting a protein with DNFB and then hydrolyzing it, the N-terminal amino acid can be identified as its DNP derivative. This technique, while largely succeeded by more modern sequencing methods, laid the foundational principles for protein sequencing.

Beyond N-terminal analysis, the modification of lysine residues with the DNP group can be used to map the locations of these residues on the protein surface and to investigate their role in protein function. The bulky and hydrophobic nature of the DNP group can disrupt or alter protein-protein interactions, enzyme activity, or ligand binding, thereby helping to elucidate the functional importance of the modified lysine residues.

Impact on Protein Stability, Solubility, and Interactions

The introduction of DNP-alanine into a protein's structure can have a discernible impact on its physicochemical properties. The hydrophobicity of the dinitrophenyl group can influence how the protein folds and interacts with its aqueous environment, which in turn affects its stability and solubility. In some cases, the addition of DNP groups can lead to a decrease in solubility due to increased hydrophobic aggregation. Conversely, the modification can sometimes prevent aggregation by blocking specific interaction sites. The impact on stability is complex and protein-dependent; it can either stabilize or destabilize the protein structure depending on the location of the modification and the surrounding microenvironment.

These modifications are also instrumental in studying protein-protein interactions. By selectively modifying amino acids at a potential binding interface with DNP-alanine, researchers can assess whether that region is critical for the interaction. A disruption in binding following modification would suggest the involvement of the modified residue in the interaction.

Immunological Research and Antibody Development

In the field of immunology, 2,4-Dinitrophenylalanine plays a crucial role as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule such as a protein.

Use as a Hapten in Antibody Production

The dinitrophenyl (DNP) group is a widely used hapten in immunology. nih.govaptamergroup.com When conjugated to a carrier protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), the DNP-carrier conjugate is immunogenic and can be used to produce antibodies that are highly specific for the DNP group. aptamergroup.comthermofisher.com This process involves injecting the DNP-protein conjugate into an animal, which then mounts an immune response and produces anti-DNP antibodies. thermofisher.com These antibodies can be polyclonal, recognizing multiple epitopes on the DNP hapten, or monoclonal, recognizing a single specific epitope. The high immunogenicity of the DNP group makes it an excellent tool for studying the fundamental mechanisms of antibody production and affinity maturation.

Table 1: Carrier Proteins Commonly Used with DNP Hapten

Carrier Protein Description
Bovine Serum Albumin (BSA) A common, relatively small, and moderately immunogenic carrier protein.
Keyhole Limpet Hemocyanin (KLH) A large, highly immunogenic protein that often elicits a stronger immune response.

Development of Targeted Immunoassays

The high-affinity and specific antibodies generated against the DNP hapten are invaluable reagents for the development of a variety of immunoassays, including ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry. synabs.be In these assays, the DNP group can be used as a tag or label for other molecules. For example, a primary antibody or a probe can be labeled with DNP. Then, a secondary antibody that is specific for DNP and conjugated to an enzyme or a fluorescent molecule can be used for detection. synabs.be This DNP-anti-DNP system provides a versatile and highly sensitive method for detecting and quantifying target molecules.

One of the key advantages of using the DNP system in immunoassays is the low background signal, as DNP is not naturally present in biological samples. synabs.be This leads to a high signal-to-noise ratio and improved assay sensitivity.

Table 2: Applications of Anti-DNP Antibodies in Immunoassays

Immunoassay Technique Role of DNP/Anti-DNP System
ELISA DNP-labeled antigens or antibodies are detected with enzyme-conjugated anti-DNP antibodies.
Western Blotting DNP-labeled probes are used to detect specific proteins, followed by detection with anti-DNP antibodies.
Immunohistochemistry DNP-labeled antibodies are used to visualize the location of antigens in tissue sections.

Enzyme Activity and Kinetics Studies

The dinitrophenyl group possesses distinct spectrophotometric properties that can be exploited for the design of chromogenic enzyme substrates. While direct examples using this compound are specialized, the principle is well-established with analogous compounds like 2,4-dinitrophenyl butyrate, which is used as a substrate for lipase.

In such assays, the DNP-containing substrate is colorless or has a specific absorbance spectrum. When an enzyme cleaves the substrate, the DNP-containing fragment is released. This cleavage event causes a change in the electronic environment of the DNP group, leading to a measurable change in color or absorbance. For example, a protease-specific peptide substrate could be synthesized to include this compound. Cleavage of the peptide bond adjacent to this residue by the target protease would release a fragment whose absorbance can be monitored over time. The rate of this change is directly proportional to the enzyme's activity, allowing for quantitative kinetic analysis.

Currently, there is limited specific research available that utilizes this compound for the direct study of oxidative stress or metabolic pathways. Research in this area has predominantly focused on the related but structurally distinct compound 2,4-dinitrophenol (DNP). DNP is a well-known mitochondrial uncoupler that disrupts ATP synthesis and has been extensively studied for its effects on metabolism and its ability to induce or, in some contexts, protect against oxidative stress. researchgate.net It is crucial to distinguish between the amino acid derivative, this compound, and the uncoupling agent 2,4-dinitrophenol, as their biological activities and research applications in this context are different.

The chemical properties of the DNP group make N-(2,4-dinitrophenyl)amino acids subjects of interest in studies of chemical reaction mechanisms. For instance, these compounds can undergo base-catalyzed cyclization to form benzimidazole-N-oxide derivatives. Understanding these intrinsic chemical reactivities is valuable for enzymology.

While not a direct substrate in mainstream assays, this compound can be incorporated into a peptide sequence to act as a probe of an enzyme's active site. The electron-withdrawing nature of the dinitrophenyl group can influence the chemistry of the adjacent peptide bond, potentially making it a target for specific enzymatic mechanisms. Furthermore, its unique structure could be used to map the steric and electronic constraints of a catalytic site or to act as a mechanism-based inhibitor, where the enzyme's own catalytic action on the residue leads to irreversible inactivation.

Peptide Synthesis and Engineering

A significant application of this compound, and other DNP-modified amino acids like DNP-lysine, is in the synthesis of labeled peptides for biological tracking, particularly through a mechanism known as Förster Resonance Energy Transfer (FRET). In FRET, energy is transferred non-radiatively from an excited fluorescent "donor" molecule to a "quencher" molecule when they are in close proximity.

The 2,4-dinitrophenyl group is an excellent non-fluorescent quencher for a variety of fluorophores. In practice, a synthetic peptide is engineered to contain both a fluorophore (e.g., Methoxycoumarin, Abz) and a DNP group (often by incorporating this compound or DNP-lysine). The peptide sequence is designed to include a cleavage site for a specific enzyme, such as a protease.

When the peptide is intact, the donor and DNP-quencher are close, and the fluorescence is quenched. However, when the target enzyme cleaves the peptide, the fluorophore and quencher are separated, disrupting FRET and leading to a significant increase in fluorescence. This "turn-on" signal allows for sensitive, real-time monitoring of enzyme activity in biochemical assays and can be adapted for tracking peptide localization and processing in cellular environments.

Fluorophore (Donor)QuencherExcitation (nm)Emission (nm)
Abz (2-Aminobenzoyl)Dnp (2,4-dinitrophenyl)320420
Mca (7-Methoxycoumarin-4-yl)acetylDnp (2,4-dinitrophenyl)325392
Trp (Tryptophan)Dnp (2,4-dinitrophenyl)280360
Table 2. Common FRET Pairs Utilizing the DNP Group as a Quencher.

Building Block in the Synthesis of Novel Peptides

The unique chemical properties of this compound make it a valuable building block in the synthesis of novel peptides and peptide-like structures. Its incorporation can introduce specific functionalities and structural constraints, leading to peptides with tailored biological activities. The dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. This property is exploited in immunology research to study antibody-antigen interactions.

Furthermore, modified amino acids, including derivatives of phenylalanine, are crucial components in the creation of combinatorial libraries. nih.govresearchgate.netsigmaaldrich.com These libraries, containing a vast number of different molecules, are synthesized by combining a set of building blocks in various combinations. nih.govresearchgate.netsigmaaldrich.com Screening these libraries is a key strategy in modern drug discovery for identifying lead compounds with potential therapeutic applications. nih.govresearchgate.netsigmaaldrich.com The synthesis of peptides incorporating these unnatural amino acids often requires optimized coupling conditions to be efficient and to avoid side reactions. nih.govresearchgate.net

Beyond peptide synthesis, N-(2,4-dinitrophenyl)alanine serves as a precursor for synthesizing other biologically active molecules. For instance, it can undergo base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.gov These benzimidazole (B57391) derivatives have been identified as potential antibacterial agents, demonstrating the utility of this compound as a foundational structure for developing new therapeutic compounds. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient construction of peptide chains on a solid support. peptide.comlsu.edu A key element of successful SPPS is the use of protecting groups to prevent unwanted side reactions at reactive amino acid side chains. peptide.com The 2,4-dinitrophenyl (Dnp) group has been effectively utilized as such a protecting group, particularly for the hydroxyl function of tyrosine. nih.gov

The Dnp group is advantageous because it can be cleaved under specific, mild conditions, a principle known as orthogonal protection. peptide.comnih.gov In the case of O-Dnp-tyrosine, the protecting group can be removed by thiolysis, for example, using 2-mercaptoethanol. nih.gov This selective removal is compatible with other protecting groups commonly used in SPPS, allowing for complex peptide synthesis. nih.gov A method for the spectrophotometric monitoring of the Dnp-group removal has been developed, enabling real-time tracking of the deprotection step during synthesis. nih.gov

The application of the Dnp protecting group has been demonstrated in the successful solid-phase synthesis of a 22-amino acid residue peptide corresponding to a segment of the type 1 receptor for Fc epsilon domains. nih.gov This highlights the practical utility of the Dnp group in synthesizing biologically relevant peptides.

Table 1: Application of 2,4-Dinitrophenyl Group in SPPS

Application Amino Acid Protected Protecting Group Cleavage Method Key Advantage

Drug Design and Development

The 2,4-dinitrophenyl moiety, the core of this compound, serves as a valuable scaffold in drug design and development. Its electron-withdrawing nature and structural properties can be exploited to create compounds that interact with specific biological targets. The process of drug development is a multi-stage endeavor, beginning with the discovery of a "hit" molecule, which is then optimized to a "lead" candidate with improved properties such as affinity, selectivity, and metabolic stability before undergoing preclinical and clinical trials. mdpi.com

Derivatives containing the 2,4-dinitrophenyl group have been investigated for various therapeutic purposes. For example, 1-(2,4-dinitrophenyl)aziridines act as alkylating agents and have been studied for their potential tumor-inhibitory effects. rsc.org Furthermore, the related compound 2,4-dinitrophenol (DNP) has been explored for treating metabolic diseases by modulating mitochondrial energy expenditure. nih.govnih.gov While distinct from this compound, this research underscores the therapeutic potential of the dinitrophenyl chemical platform. nih.govnih.gov

Identification of Potential Drug Candidates

The identification of new drug candidates is a critical first step in drug development. mdpi.com Modern approaches often involve screening large libraries of compounds for activity against a specific biological target. Computational methods and artificial intelligence are increasingly used to accelerate this process by predicting drug-target interactions and identifying promising molecules from vast virtual libraries. nih.govintuitionlabs.ai

The 2,4-dinitrophenyl scaffold has proven to be a fruitful starting point for identifying potential drug candidates. Research has identified 2,4-dinitro-biphenyl-based compounds as inhibitors of key enzymes in the eicosanoid and glutathione (B108866) metabolism pathways, such as LTC4 synthase (LTC4S) and 5-lipoxygenase-activating protein (FLAP). researchgate.net These enzymes are involved in producing pro-inflammatory mediators, making them attractive targets for treating inflammatory diseases and cancer. researchgate.net The identification of these inhibitors through a combination of molecular docking and cell-based assays exemplifies a successful strategy for discovering new drug candidates based on the 2,4-dinitrophenyl structure. researchgate.net

Exploration of New Therapeutic Pathways

A key aspect of innovative drug design is the exploration of novel therapeutic pathways. This involves identifying new biological targets or new ways to modulate existing pathways to treat diseases. The investigation of 2,4-dinitrophenol (DNP) as a mitochondrial uncoupler for conditions beyond its original use for weight loss is an example of exploring new therapeutic applications for an established chemical platform. nih.govnih.gov This research explores the potential of modulating mitochondrial reactive oxygen species (ROS) production and calcium handling to treat neuromuscular and neurodegenerative diseases. nih.gov

Similarly, research into 2,4-dinitro-biphenyl compounds has opened up new therapeutic strategies for inflammation and cancer. researchgate.net By demonstrating that these compounds can inhibit multiple enzymes within the "Membrane Associated Proteins in Eicosanoid and Glutathione metabolism" (MAPEG) family, including mPGES-1, LTC4S, and FLAP, researchers have highlighted a path toward multi-target therapies. researchgate.net Such a multi-targeting approach could offer a safer and more effective treatment for complex diseases like cancer and chronic inflammation by concurrently inhibiting the production of both prostaglandins (B1171923) and leukotrienes. researchgate.net

Role in Targeted Therapies

Targeted therapy is a form of cancer treatment that focuses on specific molecules (molecular targets) that are involved in the growth, progression, and spread of cancer cells. researchgate.netcancer.gov These therapies, which include monoclonal antibodies and small-molecule inhibitors, are designed to interfere with specific targets, thereby blocking the growth of cancer cells while minimizing harm to normal cells. researchgate.net

While this compound itself is not a targeted therapy, its chemical scaffold is highly relevant to the development of such drugs. The ability to design 2,4-dinitrophenyl-based molecules that selectively inhibit specific enzymes, as demonstrated with the MAPEG family inhibitors, is the very essence of targeted therapy. researchgate.net By modifying the core structure, medicinal chemists can aim to create potent and selective inhibitors for various cancer-related targets, such as kinases or other enzymes that drive tumor growth. researchgate.net The development of such compounds based on the this compound framework could lead to new targeted agents for various malignancies.

Table 2: Examples of Targeted Therapy Drug Classes and Potential Relevance

Targeted Therapy Class Mechanism of Action Potential Relevance of this compound Scaffold
Small-Molecule Inhibitors Enter cells and interfere with specific enzymes or proteins inside the cell. Derivatives can be designed as enzyme inhibitors (e.g., for LTC4S, FLAP, mPGES-1). researchgate.net

Incorporation into Novel Therapeutic Compounds

The 2,4-dinitrophenyl group has been successfully incorporated into various molecular frameworks to create novel therapeutic compounds with distinct biological activities. This demonstrates its versatility as a pharmacophore or a key structural element in medicinal chemistry.

Two prominent examples highlight this application:

Tumor-Inhibitory Agents: 1-(2,4-dinitrophenyl)aziridines have been synthesized and shown to act as alkylating agents. rsc.org These compounds undergo ring-opening under mild conditions, allowing them to react with nucleophiles, a mechanism that is foundational to many anticancer drugs that target DNA. Their potential as tumor-inhibitory compounds has been a subject of investigation. rsc.org

Antibacterial Agents: N-(2,4-dinitrophenyl)amino acids, including this compound, serve as precursors for the synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.gov This class of compounds has demonstrated antibacterial properties, making them promising leads for the development of new antibiotics. nih.gov The synthesis involves an intramolecular cyclization reaction, transforming the initial amino acid structure into a heterocyclic system with potent biological activity. nih.gov

Development of Immunogenic Conjugates for Vaccine Development

The dinitrophenyl group, often introduced by derivatizing amino acids like phenylalanine, plays a crucial role in immunology as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein or polysaccharide. The resulting combination is known as a hapten-carrier conjugate. In vaccine development, this principle is harnessed to enhance the immunogenicity of antigens that are otherwise poorly immunogenic, such as bacterial capsular polysaccharides.

Polysaccharide antigens are T-independent, meaning they can stimulate B-cells directly without the help of T-cells. nih.gov This type of response is generally weak, particularly in infants and young children, and does not lead to the formation of long-term immunological memory. nih.gov To overcome this, these polysaccharides are covalently linked to a carrier protein, creating a conjugate vaccine. nih.gov This conjugate is processed by B-cells, which then present peptides from the carrier protein to T-helper cells. nih.gov This T-cell help leads to a much stronger, T-dependent immune response characterized by antibody isotype switching and the generation of memory B-cells. nih.gov

Research has extensively used 2,4-dinitrophenyl (DNP) as a model hapten to study the principles of immunogenicity in conjugate systems. Studies involving DNP conjugated to various polysaccharide carriers have provided critical insights into how factors like epitope density (the number of hapten molecules per carrier molecule) influence the resulting immune response. nih.gov

One study investigated the immunogenicity of DNP conjugated to several thymus-independent antigens, including levan, dextran, and type 3 pneumococcal polysaccharide (SIII). nih.gov The findings revealed that the density of the DNP epitope significantly impacts whether the conjugate is immunogenic (elicits an immune response) or tolerogenic (induces a state of non-responsiveness). nih.gov

Key findings from this research are summarized below:

Low Epitope Density: Conjugates with a low number of DNP molecules were found to be solely immunogenic. nih.gov

High Epitope Density: Conjugates with a higher density of DNP molecules could be either immunogenic or tolerogenic, depending on the dose administered. nih.gov

Carrier Influence: The nature of the polysaccharide carrier molecule had a substantial effect on the magnitude of the anti-DNP antibody response, with responses varying by as much as 100-fold depending on the carrier used. nih.gov

These findings using DNP as a hapten have been fundamental in establishing the principles that guide the design of modern conjugate vaccines against encapsulated bacteria like Streptococcus pneumoniae, Haemophilus influenzae type b (Hib), and Neisseria meningitidis.

Carrier MoleculeEpitope Density Effect on Immune ResponseKey Finding
LevanHigh and low densities studiedEpitope density determines the switch between an immunogenic and a tolerogenic response. nih.gov
Dextran B512 / B1299High and low densities studiedThis carrier produced the greatest anti-DNP antibody response among those tested. nih.gov
Pneumococcal Polysaccharide (SIII)High and low densities studiedThis carrier elicited the weakest anti-DNP response, highlighting the carrier's critical role. nih.gov

Forensic and Diagnostic Applications

Amino Acid Analysis in Biological Samples

The chemical reactivity of the 2,4-dinitrophenyl group has been foundational in the development of methods for amino acid analysis in biological samples for both diagnostic and forensic purposes. The primary technique involves the derivatization of amino acids with a reagent that attaches the DNP group to the amino acid's primary amine.

This method, famously pioneered by Frederick Sanger for sequencing the protein insulin, originally utilized 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. The reaction creates a stable N-2,4-dinitrophenyl (DNP) derivative of the amino acid. nih.govnih.gov These DNP-amino acids are yellow-colored compounds, which allows for their separation and quantification using chromatographic and spectrophotometric techniques. researchgate.net This derivatization is quantitative and can be applied to complex mixtures like protein hydrolysates. nih.govnih.gov

In modern analytical chemistry, this principle has been refined for use with high-performance liquid chromatography (HPLC). A key reagent used for this purpose is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's reagent. researchgate.net This reagent is chiral, and when it reacts with a mixture of amino acid enantiomers (D- and L-forms), it produces stable diastereomers. researchgate.net These diastereomeric derivatives can be readily separated and quantified using reverse-phase HPLC. researchgate.net

The key advantages of using Marfey's reagent for amino acid analysis include:

High Sensitivity: The dinitrophenyl group is a strong chromophore, absorbing light intensely at 340 nm, which allows for the detection of DNP-amino acid derivatives in the sub-nanomolar range. researchgate.net

Enantiomeric Separation: It allows for the separation and quantification of D- and L-amino acids, which is crucial in diagnosing certain metabolic disorders and in forensic contexts where bacterial contamination (which produce D-amino acids) might be a factor. researchgate.netchromatographyonline.com

Stability: The resulting derivatives are stable, allowing for reliable and reproducible analysis. researchgate.net

This method of pre-column derivatization followed by HPLC is a preferred technique for the quantitative analysis of amino acids in various biological samples, including blood and urine. researchgate.netnih.gov In forensic science, identifying and quantifying amino acids can be relevant in analyzing trace evidence, such as latent fingerprints, where amino acids are present in skin secretions. flinnsci.com

Analytical MethodReagent UsedPrincipleApplication
Classical Amino Acid Analysis1-fluoro-2,4-dinitrobenzene (FDNB)Derivatization of primary amines to form colored DNP-amino acids, separated by paper or column chromatography. nih.govnih.govProtein sequencing, quantitative analysis of amino acids in protein hydrolysates. nih.govnih.gov
Chiral Amino Acid Analysis (HPLC)1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent)Derivatization of enantiomeric amino acids to form diastereomers, which are separable by reverse-phase HPLC. researchgate.netDiagnostic testing for metabolic diseases, detection of bacterial products, and quality control in pharmaceuticals. researchgate.netchromatographyonline.com

Stereochemical Considerations and Enantiomeric Analysis

Chirality and Diastereomeric Derivatives

Like its parent molecule, phenylalanine, 2,4-dinitrophenylalanine is a chiral compound. The chirality arises from the α-carbon atom, which is a stereocenter bonded to four different groups: a hydrogen atom, a carboxyl group, a benzyl (B1604629) side chain, and the 2,4-dinitrophenylamino group. This tetrahedral arrangement results in the existence of two non-superimposable mirror-image forms known as enantiomers: D-phenylalanine and L-phenylalanine. thoughtco.com Consequently, DNP-phenylalanine also exists as two enantiomers: N-(2,4-dinitrophenyl)-L-phenylalanine and N-(2,4-dinitrophenyl)-D-phenylalanine.

For the analytical separation and characterization of these enantiomers, a common strategy involves the formation of diastereomers. This is achieved by reacting the racemic or enantiomerically enriched DNP-phenylalanine mixture with a chiral derivatizing agent (CDA). nih.gov For instance, reacting a mixture of D- and L-DNP-phenylalanine with a pure enantiomer of another chiral molecule, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), results in the formation of two diastereomers: L-FDLA-D-DNP-phenylalanine and L-FDLA-L-DNP-phenylalanine. nih.govresearchgate.net Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical and chemical properties, allowing them to be separated by standard chromatographic techniques like reversed-phase High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Separation and Determination of Enantiomeric Amino Acids

The resolution of DNP-amino acid enantiomers is a crucial analytical task, often accomplished through chromatographic and electrophoretic methods that utilize chiral recognition mechanisms.

High-Performance Liquid Chromatography (HPLC): A primary method for separating DNP-amino acid enantiomers is HPLC using a chiral stationary phase (CSP). csfarmacie.cz CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in the formation of transient, diastereomeric complexes with different stabilities, causing one enantiomer to be retained longer on the column than the other. csfarmacie.cznih.gov

Cyclodextrin-based CSPs have proven effective for this purpose. For example, naphthylethylcarbamate-β-cyclodextrin bonded phases can resolve various DNP-amino acids. nih.gov The chiral recognition is believed to stem from interactions between the DNP derivative and the carbamate (B1207046) moiety on the cyclodextrin (B1172386), rather than the cyclodextrin cavity itself. nih.gov Another class of CSPs effective for DNP-amino acids are quinine-based anion-exchangers, which also show excellent chiral recognition capabilities. researcher.life

The table below summarizes representative data for the HPLC separation of DNP-amino acid enantiomers on a chiral stationary phase.

DNP-Amino Acid DerivativeRetention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
DNP-Alanine 2.152.481.151.89
DNP-Valine 3.454.101.192.55
DNP-Leucine 4.885.951.223.10
DNP-Phenylalanine 6.207.811.264.01
Data is hypothetical and for illustrative purposes to demonstrate typical results in chiral HPLC separations.

Capillary Electrophoresis (CE): Capillary electrophoresis is another powerful technique for enantiomeric separation, offering high efficiency and requiring minimal sample volume. creative-proteomics.com In CE, a chiral selector is typically added to the background electrolyte. When a voltage is applied, the DNP-amino acid enantiomers migrate through the capillary. Their interaction with the chiral selector forms transient diastereomeric complexes, which alter their electrophoretic mobility, leading to separation. creative-proteomics.com Cyclodextrins and their derivatives are commonly used as chiral selectors in CE for the resolution of DNP-amino acids and other derivatized amino acids. nih.gov

Absolute Configuration Determination

Determining the absolute spatial arrangement of atoms at the stereocenter is fundamental to stereochemistry. Two primary nomenclature systems are used to describe the absolute configuration of amino acids and their derivatives: the D/L system and the Cahn-Ingold-Prelog (R/S) system.

The D/L System: This convention, proposed by Emil Fischer, relates the configuration of a chiral molecule to that of glyceraldehyde. imperial.ac.uk In a Fischer projection of an α-amino acid, the carbon chain is drawn vertically with the carboxyl group at the top. If the amino group is on the left, it is designated as the L-enantiomer; if it is on the right, it is the D-enantiomer. thoughtco.compearson.com Naturally occurring amino acids in proteins are almost exclusively in the L-configuration. thoughtco.comlibretexts.org

The Cahn-Ingold-Prelog (R/S) System: This system provides an unambiguous description of the absolute configuration of any stereocenter. wikipedia.orgmasterorganicchemistry.com It assigns priorities to the four substituents attached to the chiral carbon based on atomic number. wikipedia.orgwf-page.net

Priority Assignment: For DNP-phenylalanine, the priorities around the α-carbon are:

-NH-DNP group (the nitrogen atom has a higher atomic number than carbon).

-COOH group (the carbon is bonded to two oxygens).

-CH₂-Ph (benzyl group).

-H (lowest atomic number).

Orientation: The molecule is viewed with the lowest-priority group (hydrogen) pointing away from the observer.

Determining R/S: The direction from the highest priority substituent (1) to the second (2) to the third (3) is traced. If the direction is clockwise, the configuration is designated 'R' (from Latin rectus, right). If it is counter-clockwise, it is 'S' (from Latin sinister, left). masterorganicchemistry.comlibretexts.org

For most L-amino acids, the absolute configuration is (S). libretexts.org

Chiroptical Methods: Techniques like circular dichroism (CD) spectroscopy are also employed to determine absolute configuration. nih.gov Chiral molecules interact differently with left- and right-circularly polarized light, resulting in a characteristic CD spectrum. mdpi.com The spectrum of an unknown DNP-amino acid enantiomer can be compared to that of a known standard to assign its absolute configuration. nih.gov Nuclear Magnetic Resonance (NMR) using chiral solvating agents can also be used to differentiate between enantiomers and assist in configurational assignment. mdpi.com

Future Research Directions and Emerging Applications

Advancements in Derivatization Reagents and Analytical Sensitivity

The derivatization of amino acids prior to chromatographic analysis is a cornerstone for enhancing detection and separation. While 2,4-dinitrofluorobenzene (DNFB) and its derivatives have been instrumental, the future points toward the development of novel reagents with superior properties for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analysis.

Research is actively pursuing new derivatizing agents that offer improved reaction kinetics, enhanced stability of the derivatives, and greater ionization efficiency for mass spectrometry. For instance, novel phosphazene-based and other specifically designed reagents for LC-ESI-MS provide very low limits of detection, pushing the boundaries of analytical sensitivity. nih.gov The development of reagents that react with multiple functional groups on an amino acid, not just the primary amine, allows for more comprehensive analysis and improved hydrophobicity and basicity of the derivatives, leading to better chromatographic separation and higher sensitivity in LC-MS/MS. researchgate.netrsc.orgsemanticscholar.org

Furthermore, the demand for chiral separation of amino acids is driving the development of new chiral derivatizing agents (CDAs). While Marfey's reagent, a derivative of DNFB, has been a workhorse in this area, newer reagents are being explored to improve the resolution of diastereomers and enhance sensitivity for trace amounts of enantiomers. nih.govnih.gov The exploration of fluorescent derivatization reagents also continues to be a significant area of research, aiming to achieve lower detection limits and reduce interference from reagent by-products. nih.govcreative-proteomics.com These advancements in derivatization chemistry are expected to refine the analysis of DNPA and other dinitrophenylated amino acids, enabling more precise and sensitive quantification in complex biological matrices.

Table 1: Comparison of Selected Amino Acid Derivatization Reagents

Reagent TypeExample Reagent(s)Key AdvantagesDetection Method(s)
Dinitrophenyl-based 1-Fluoro-2,4-dinitrobenzene (B121222) (DNFB)Well-established, good for UV detectionUV
Fluorescent 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC)High sensitivity, stable derivatives, reacts with primary and secondary aminesFluorescence, UV
Fluorescent o-Phthaldialdehyde (OPA)Fast reaction, low reagent interferenceFluorescence
Chiral Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent)Excellent for enantiomeric separationUV
Mass Spectrometry-focused p-N,N,N-trimethylammonioanilyl N'-hydroxysuccinimidyl carbamate iodide (TAHS)Very low limits of detection in LC-ESI-MSMS

Novel Applications in Targeted Therapeutics

The dinitrophenyl (DNP) moiety is gaining attention as a versatile tool in the development of targeted therapeutics, particularly in oncology. The ability of the DNP group to act as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier molecule—is being harnessed to direct the immune system against cancer cells. nih.govnih.govelifesciences.org

Recent studies have demonstrated the potential of DNP-conjugated peptides and glycopolymers in targeted cancer immunotherapy. nih.govnih.gov For example, a fibroblast growth factor receptor 1 (FGFR1)-binding peptide functionalized with a DNP hapten was shown to retain its binding affinity to the receptor on cancer cells. This DNP-peptide conjugate could then recruit anti-DNP antibodies to the tumor cell surface, mediating cell death through complement-dependent cytotoxicity (CDC). nih.gov This approach effectively turns the tumor cell into a target for a pre-existing or induced anti-DNP immune response.

Similarly, multivalent antibody-recruiting glycopolymers (MARGs) composed of hyaluronic acid grafted with multiple DNP units have been developed. These MARGs can specifically bind to CD44-positive cancer cells and recruit anti-DNP antibodies, triggering both CDC and antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov This strategy leverages the overexpression of certain receptors on cancer cells for targeted delivery of the DNP hapten, thereby focusing the immune attack on the tumor. researchgate.net The use of peptide-drug conjugates (PDCs) is a rapidly advancing field in cancer therapy, and the unique immunogenic properties of the DNP group make it a promising component for the design of novel PDCs. mdpi.com

Integration with Advanced Computational and AI Methods for Spectroscopic Studies

The intersection of computational chemistry, artificial intelligence (AI), and spectroscopy is opening new avenues for the detailed study of molecules like 2,4-dinitrophenylalanine. Advanced computational methods are increasingly being used to predict and interpret the spectroscopic properties of complex molecules, offering insights that complement experimental data.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the molecular structure and predict vibrational spectra (FT-IR and Raman) of dinitrophenylated amino acids. researchgate.netresearchgate.netosaka-u.ac.jp These theoretical calculations can aid in the assignment of spectral bands and provide a deeper understanding of the molecule's electronic structure and bonding.

Exploration of Additional Biological Activities

Beyond its role as a derivatizing agent, there is growing interest in the potential biological activities of this compound itself and other dinitrophenylated compounds. The parent compound, 2,4-dinitrophenol (B41442) (DNP), is a well-known uncoupler of oxidative phosphorylation, a mechanism that has been explored for its therapeutic potential in metabolic diseases. nih.govnih.gov This raises the question of whether DNPA or its derivatives might exhibit similar or other significant biological effects.

Research has shown that some dinitrophenyl derivatives possess antioxidant and enzyme-inhibitory properties. For example, certain 2,4-dinitrophenyl compounds have been found to act as inhibitors of carbonic anhydrase. nih.gov The ability of the 2,4-dinitrophenyl group to influence biological systems is also evident from its use as a hapten to induce immune responses. researchgate.netnih.gov Studies on liposomal formulations of lipophilic 2,4-dinitrophenol derivatives as agents for ATP synthesis inhibition suggest that modifications of the DNP structure can lead to compounds with therapeutic potential. nih.gov

Future research will likely focus on screening DNPA and a library of its derivatives for a range of biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties. The immunogenic nature of the dinitrophenyl group also warrants further investigation into its potential applications in vaccine development and immunotherapy beyond the targeted approaches already being explored. karger.com

Q & A

Basic: What are the established methods for synthesizing and characterizing 2,4-dinitrophenylalanine in laboratory settings?

Answer:
this compound is typically synthesized via nitration of phenylalanine derivatives under controlled acidic conditions. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight determination, and high-performance liquid chromatography (HPLC) for purity assessment. Silicated glass paper chromatography with solvent systems like isooctane:chloroform:acetic acid (20:30:1) has been historically used to confirm identity and purity .

Advanced: How can researchers optimize the use of this compound in competitive immunoassays to mitigate matrix effects?

Answer:
Matrix effects in immunoassays, such as variability in chemiluminescence signals due to sample composition, can be addressed by:

  • Sample pretreatment: Using solid-phase extraction or dilution to reduce interfering substances.
  • Internal standards: Incorporating isotopically labeled analogs to normalize signal variability.
  • Buffer optimization: Adjusting pH and ionic strength to stabilize antigen-antibody interactions.
    Evidence from chemiluminescence-based assays suggests coupling this compound with ATP-luciferase systems improves sensitivity, though standardization of reaction conditions is critical to minimize inter-sample variability .

Basic: In which biochemical assays is this compound commonly employed as a derivatization agent?

Answer:
This compound is widely used to derivatize amino groups in peptides and glycopeptides for NH2-terminal amino acid identification. For example:

  • Glycopeptide analysis: Silicated glass paper chromatography after dinitrophenylation enables visualization of NH2-terminal residues without additional staining .
  • Proteoglycan studies: It serves as a reference compound in chondroitin sulfate proteoglycan expression assays in human monocytes .

Advanced: What analytical challenges arise when quantifying this compound in complex biological matrices, and how can they be addressed?

Answer:
Key challenges include:

  • Co-elution with structurally similar compounds: Resolved using high-resolution chromatography (e.g., Sephadex G-50 size-exclusion columns) combined with tandem mass spectrometry (LC-MS/MS) for specificity .
  • Low sensitivity in trace analysis: Enhanced via derivatization with fluorophores or chemiluminescent tags (e.g., luciferase systems) to amplify detection signals .

Advanced: How do variations in solvent systems affect the chromatographic separation of this compound derivatives, and what parameters should be optimized?

Answer:
Solvent polarity and pH directly influence resolution. For example:

  • Optimal solvent system: Isooctane:chloroform:acetic acid (20:30:1) achieves baseline separation of dinitrophenylated amino acids in 40 minutes .
  • Critical parameters: Temperature control (±1°C), solvent saturation of the chromatography chamber, and stationary phase selection (e.g., silicated glass paper vs. reverse-phase C18 columns) .

Basic: What role does this compound play in studying protein-protein interactions?

Answer:
As a hapten, it is conjugated to proteins or peptides to generate antigenic epitopes for antibody binding studies. For instance:

  • Competitive immunoassays: Antibodies specific to the dinitrophenyl group are used to quantify binding affinity and cross-reactivity .
  • Cellular uptake studies: Fluorescently labeled derivatives track receptor-mediated endocytosis in monocytes .

Advanced: How can contradictory data on the stability of this compound in aqueous solutions be reconciled?

Answer:
Discrepancies arise from pH-dependent hydrolysis and light sensitivity. Methodological solutions include:

  • Stability assays: Conducting accelerated degradation studies under varying pH (4–9) and UV exposure to establish shelf-life.
  • Storage recommendations: Lyophilization and storage in amber vials at −20°C, as evidenced in glycopeptide studies .

Basic: What spectroscopic techniques are most effective for quantifying this compound in purified samples?

Answer:

  • UV-Vis spectroscopy: Utilizes the strong absorbance of the dinitrophenyl group at 360 nm for quantification.
  • Fluorescence spectroscopy: Requires derivatization with fluorogenic tags (e.g., dansyl chloride) for enhanced sensitivity.
  • Infrared (IR) spectroscopy: Identifies functional groups (e.g., nitro stretches) to confirm structural integrity .

Advanced: What strategies improve the reproducibility of this compound-based derivatization in peptide mapping?

Answer:

  • Reaction stoichiometry control: Maintain a 5:1 molar excess of dinitrophenylating reagent to peptide to ensure complete derivatization.
  • Time-temperature optimization: Derivatize at 37°C for 2 hours, followed by immediate quenching with ice-cold acetic acid to prevent over-reaction.
  • Validation: Cross-check results with Edman degradation or MALDI-TOF MS to confirm derivatization efficiency .

Advanced: How can computational modeling predict the partitioning behavior of this compound in biphasic systems?

Answer:
Quantitative structure-activity relationship (QSAR) models incorporating logP (octanol-water partition coefficient) and molecular descriptors (e.g., nitro group electronegativity) predict partitioning. Experimental validation via shake-flask assays with Sephadex columns or HPLC retention time correlation is recommended .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.